molecular formula C12H9NO B8744492 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde

Cat. No.: B8744492
M. Wt: 183.21 g/mol
InChI Key: PDQCXNLZWYOTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C12H9NO It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves stirring the two-phase system vigorously at room temperature, followed by separation and purification steps to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

    Oxidation: Formation of 1-prop-2-ynyl-1H-indole-5-carboxylic acid.

    Reduction: Formation of 1-prop-2-ynyl-1H-indole-5-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the aldehyde group at the 5-position allows for distinct chemical transformations and interactions compared to other indole derivatives.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-prop-2-ynylindole-5-carbaldehyde

InChI

InChI=1S/C12H9NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h1,3-5,7-9H,6H2

InChI Key

PDQCXNLZWYOTJU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1C=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.65 g (50% in mineral oil, 13.5 mmol) NaH are batchwise added to a solution, cooled to 0° C., of 2.0 g (13.5 mmol) 1H-indole-5-carbaldehyde in 80 mL THF and after heating to RT stirred for 15 min. Then a solution of 1.6 mL (80% in toluene, 15 mmol) propargyl bromide in 20 mL THF is slowly added dropwise and the reaction mixture is stirred overnight at RT. The mixture is evaporated down i. vac., the residue is combined with water, the aqueous phase is exhaustively extracted with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, gradient: cyc/EtOAc 4:1 to 2:1).
Name
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.